

A Technical Guide to the Thermodynamic Properties of the Cobalt-Hafnium System

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Compound of Interest

Compound Name: Cobalt;hafnium

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For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of the Cobalt-Hafnium (Co-Hf) binary alloy system. It is designed to be a comprehensive resource for researchers and scientists engaged in materials science, metallurgy, and alloy development. The document summarizes critical thermodynamic data, details the experimental and computational methodologies used to obtain this data, and presents logical relationships within the system through standardized diagrams.

Introduction to the Co-Hf System

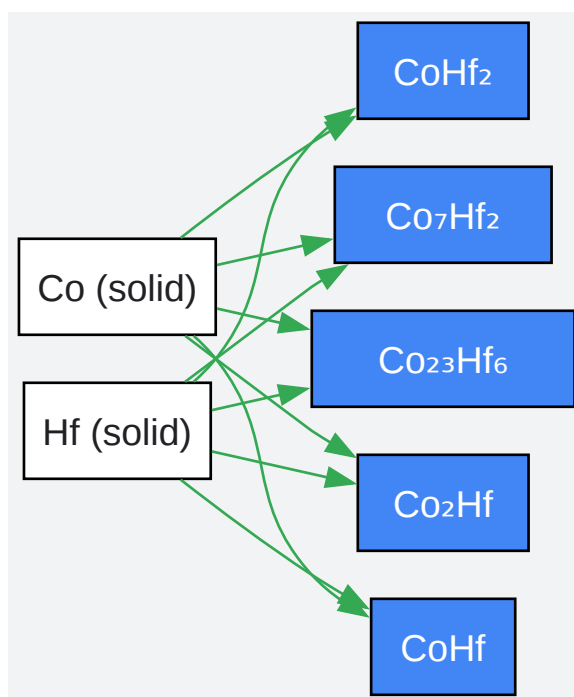
The Co-Hf system is of significant interest for the development of high-performance materials, including high-temperature structural alloys and functional materials. A thorough understanding of its thermodynamic properties is crucial for predicting phase stability, designing new alloys, and optimizing processing parameters. The system is characterized by several intermetallic compounds that influence its overall behavior. A comprehensive thermodynamic assessment of the Co-Hf system has been conducted using the CALPHAD (CALculation of PHase Diagrams) methodology, supported by key experimental measurements and first-principles calculations.^[1]

Phase Equilibria and Intermetallic Compounds

The Co-Hf binary system contains several stable intermetallic compounds. The phase equilibria have been investigated through various experimental techniques and computational modeling. The established intermetallic phases include Co_7Hf_2 , $\text{Co}_{23}\text{Hf}_6$, Co_2Hf , CoHf , and CoHf_2 . The

stability and homogeneity ranges of these compounds have been determined through thermodynamic modeling, which provides a satisfactory agreement with experimental data.[1]

The order-disorder transition between the B2 (CoHf) and A2 (β Hf) phases is a key feature of the system and has been accounted for in thermodynamic assessments.[1] The reaction pathway for the formation of these stable intermetallic compounds from cobalt and hafnium solid phases is a fundamental aspect of the system's thermodynamics.



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Figure 1. Logical relationship of stable intermetallic compounds in the Co-Hf system.

Thermodynamic Data

The thermodynamic properties of the Co-Hf system have been determined through a combination of experimental measurements and computational calculations. This integrated approach ensures a self-consistent thermodynamic database.

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental property indicating the stability of a compound.[2][3][4][5] For the Co-Hf system, these values have been determined using both

first-principles calculations for compounds like $\text{Co}_{23}\text{Hf}_6$ and experimental calorimetry for others.
[\[1\]](#)

Compound	Enthalpy of Formation ($\Delta_f H^\circ$) at 0 K (kJ/mol of atoms)	Methodology
$\text{Co}_{23}\text{Hf}_6$	-35.6	First-Principles Calculations
Co_2Hf	Data Not Available in Snippets	Drop Calorimetry (Heat Content Measured)
CoHf_2	Data Not Available in Snippets	Drop Calorimetry (Heat Content Measured)
Co_7Hf_2	Data Not Available in Snippets	CALPHAD Assessment
CoHf	Data Not Available in Snippets	CALPHAD Assessment

Note: Specific experimental values for the enthalpy of formation for all compounds were not available in the provided search results. The table reflects the methodologies mentioned for specific compounds.

Gibbs Free Energy

The Gibbs free energy of each phase in the Co-Hf system is described as a function of composition and temperature using the CALPHAD approach.[\[1\]](#)[\[6\]](#) The solution phases (liquid, BCC, FCC, and HCP) are modeled with the Redlich-Kister polynomial for the excess Gibbs energy. The intermetallic compounds with homogeneity ranges (Co_2Hf , CoHf , and CoHf_2) are described using sublattice models.[\[1\]](#)

The general expression for the Gibbs energy (G) of a phase is:

$$G = G_{\text{ref}} + G_{\text{ideal}} + G_{\text{excess}}$$

Where:

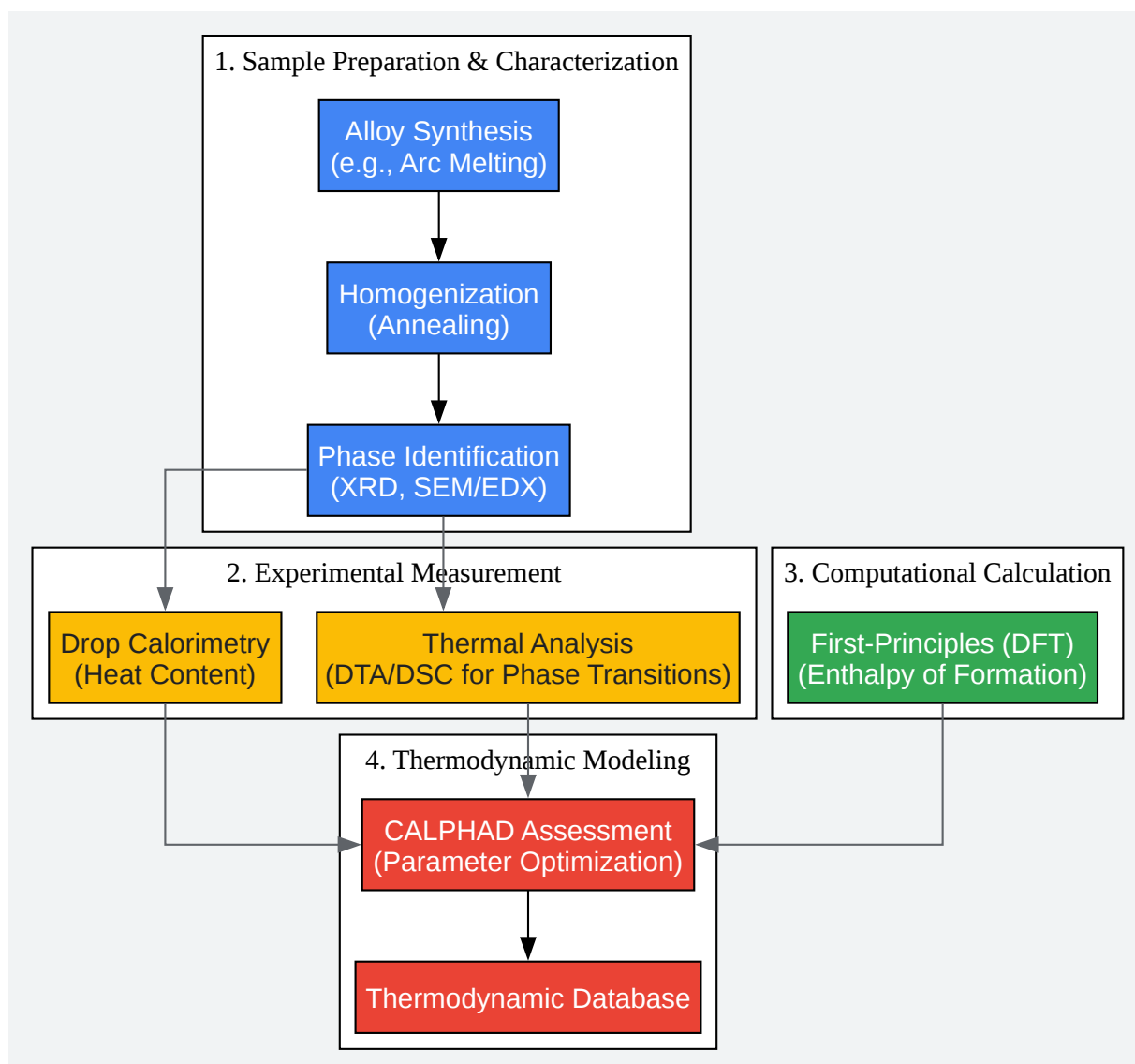
- G_{ref} represents the Gibbs energy of the pure components.

- G_{ideal} is the ideal mixing contribution.
- G_{excess} is the excess Gibbs energy, which accounts for non-ideal interactions and is fitted to experimental and calculated data.

The specific optimized parameters for the Gibbs free energy expressions for each phase in the Co-Hf system are stored in thermodynamic databases and are essential for calculating the phase diagram and other thermodynamic properties.[\[1\]](#)

Experimental and Computational Protocols

A combination of experimental and computational methods is required to develop a reliable thermodynamic database for an alloy system. The workflow typically involves sample preparation, experimental measurements, and thermodynamic modeling.



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Figure 2. General workflow for determining thermodynamic properties of an alloy system.

Drop Calorimetry

This technique was used to measure the heat contents of the Co_2Hf and CoHf_2 intermetallic compounds from 300 to 1200 °C.[1]

- Principle: Drop calorimetry measures the enthalpy change of a sample when it is dropped from a known temperature (often room temperature) into a calorimeter held at a higher, constant temperature. The heat absorbed by the sample to reach the calorimeter's temperature is measured.
- Methodology:
 - Sample Preparation: Small, solid samples of the intermetallic compound are prepared and weighed.
 - Dropping Procedure: The sample, initially at room temperature (T_1), is dropped into the calorimeter vessel which is maintained at a high temperature (T_2).
 - Heat Measurement: The heat flow required to bring the sample from T_1 to T_2 is measured by the calorimeter's sensors. This value represents the integral of the heat capacity (C_p) over the temperature range ($T_2 - T_1$).
 - Data Analysis: By performing drops at various calorimeter temperatures (T_2), the enthalpy increment, $H(T_2) - H(T_1)$, is determined as a function of temperature. The heat capacity, $C_p(T)$, can then be derived by differentiating this function with respect to temperature.

First-Principles Calculations

The enthalpy of formation for the $\text{Co}_{23}\text{Hf}_6$ compound at 0 K was computed using first-principles quantum mechanical calculations based on Density Functional Theory (DFT).^[1]

- Principle: DFT is a computational method used to calculate the electronic structure and total energy of a system of atoms. The enthalpy of formation is determined by calculating the total energy of the compound and subtracting the total energies of its constituent elements in their reference states.
- Methodology:
 - Structural Input: The crystal structure of the $\text{Co}_{23}\text{Hf}_6$ phase is used as the input for the calculation.

- Total Energy Calculation: The total electronic energy (E_{total}) of the $\text{Co}_{23}\text{Hf}_6$ compound at 0 K is calculated. Similarly, the total energies of pure Co (E_{Co}) and pure Hf (E_{Hf}) in their stable ground-state crystal structures are calculated.
- Enthalpy of Formation Calculation: The enthalpy of formation (ΔfH°) at 0 K is calculated using the formula: $\Delta fH^\circ(\text{Co}_{23}\text{Hf}_6) = E_{\text{total}}(\text{Co}_{23}\text{Hf}_6) - 23 * E_{\text{Co}} - 6 * E_{\text{Hf}}$
- Correction and Refinement: Calculations are performed with careful consideration of parameters such as the exchange-correlation functional and k-point mesh to ensure accuracy.

CALPHAD Modeling

The CALPHAD (CALculation of PHase Diagrams) approach is a computational method that uses thermodynamic models to describe the Gibbs free energy of each phase in a system.[\[1\]](#)
[\[6\]](#)

- Principle: The CALPHAD methodology combines all available experimental and theoretical data to obtain a set of self-consistent model parameters that describe the thermodynamics of an entire multicomponent system. The Gibbs energy of each phase is modeled as a function of temperature, pressure, and composition.[\[7\]](#)
- Methodology:
 - Data Collection: All available experimental data (phase equilibria, transition temperatures, enthalpies of formation, heat capacities, etc.) and first-principles calculation results for the Co-Hf system are collected.[\[6\]](#)
 - Model Selection: Appropriate thermodynamic models are chosen for each phase. For instance, the substitutional solution model for liquid and solid solutions and the sublattice model for intermetallic compounds.
 - Parameter Optimization: The adjustable parameters in the Gibbs energy models are optimized using a least-squares fitting process to achieve the best possible fit to the collected experimental and theoretical data.

- Database Creation: The final set of optimized parameters constitutes the thermodynamic database for the Co-Hf system, which can then be used to calculate phase diagrams and other thermodynamic properties for any composition and temperature.

Conclusion

The thermodynamic properties of the Co-Hf system have been established through a robust combination of experimental calorimetry, first-principles calculations, and the CALPHAD modeling approach. This integrated methodology provides a self-consistent and reliable thermodynamic database, which is indispensable for the computational design and processing of Co-Hf-based alloys for advanced applications. The data and protocols outlined in this guide serve as a foundational resource for further research and development in this important materials system.

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